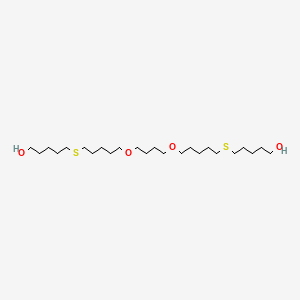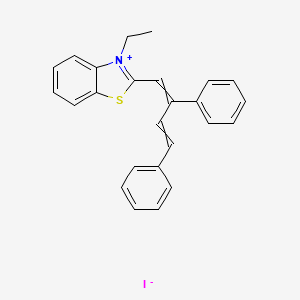
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring, a butadiene moiety, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,4-diphenylbutadiene with 3-ethylbenzothiazolium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to specific sites on enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-methyl-1,3-benzothiazol-3-ium iodide
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
Compared to similar compounds, 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups and its iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90328-30-6 |
|---|---|
Fórmula molecular |
C25H22INS |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
2-(2,4-diphenylbuta-1,3-dienyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C25H22NS.HI/c1-2-26-23-15-9-10-16-24(23)27-25(26)19-22(21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20;/h3-19H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AKMIEOXBWOZUSW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C=CC3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


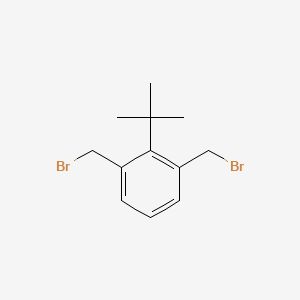
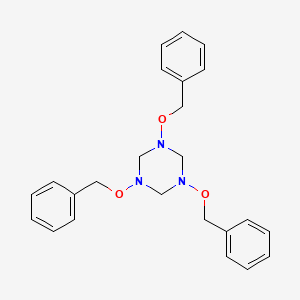

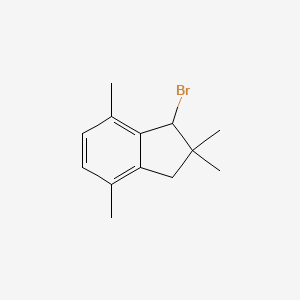

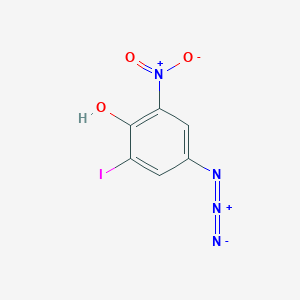
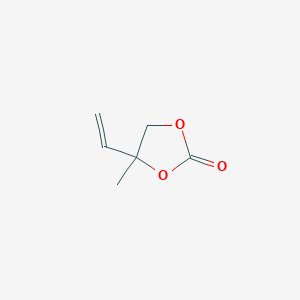
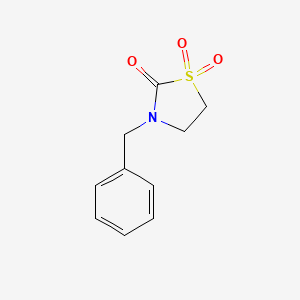
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
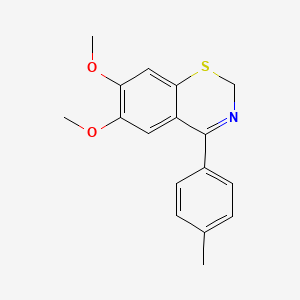
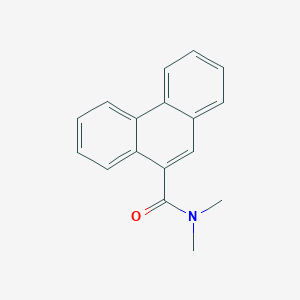
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
